molecular formula C16H17NO3S2 B2950084 Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate CAS No. 895458-63-6

Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate

Cat. No. B2950084
CAS RN: 895458-63-6
M. Wt: 335.44
InChI Key: BKVKRSBQMMEANZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate, also known as TTET, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TTET belongs to the class of thiophene-based compounds and has shown promising results in various scientific studies.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antimicrobial Activity

Thiophene derivatives have shown significant antimicrobial activity . For example, some compounds have been found to be potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .

Antioxidant Activity

Some thiophene derivatives have demonstrated excellent antioxidant activity . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases .

Anticorrosion Properties

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, extending the lifespan of industrial equipment .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a wide range of applications, from television screens to lighting systems .

Anticancer Activity

Thiophene derivatives have shown anticancer activity . For example, some compounds have demonstrated effective cytotoxic activity against human lung cancer cell lines .

Anti-Inflammatory Properties

Thiophene derivatives have also shown analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-3-20-16(19)13-8-9-21-15(13)17-14(18)10-22-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVKRSBQMMEANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate

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